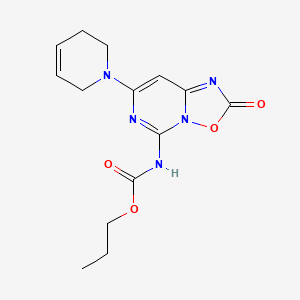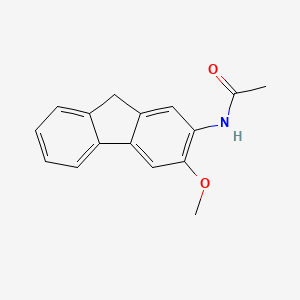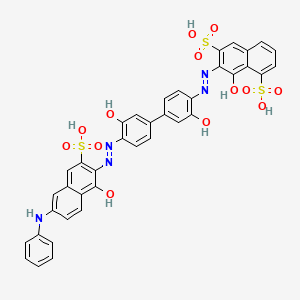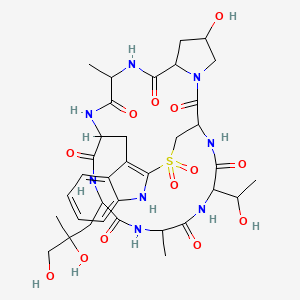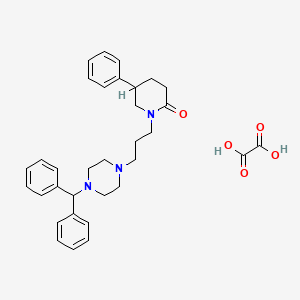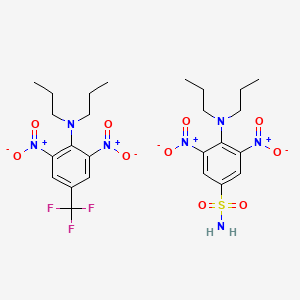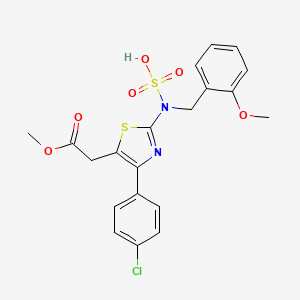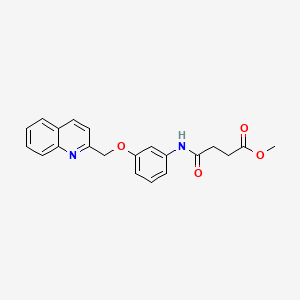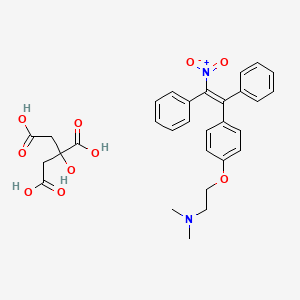
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N')dichloroplatinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is a complex compound that integrates an anthraquinone moiety with a platinum center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) typically involves the reaction of anthraquinone derivatives with platinum-based precursors. The process generally includes:
Formation of the Anthraquinone Derivative: This step involves the synthesis of the anthraquinone moiety, which can be achieved through various organic reactions such as Friedel-Crafts acylation.
Linking the Anthraquinone to the Amine: The anthraquinone derivative is then reacted with a diamine, such as 3-(aminopropyl)amine, under controlled conditions to form the intermediate.
Complexation with Platinum: The final step involves the reaction of the intermediate with a platinum precursor, such as platinum(II) chloride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The platinum center can participate in substitution reactions, where ligands around the platinum are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Ligand exchange reactions can be facilitated by using various halides or phosphines under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is studied for its unique coordination chemistry and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is explored for its interactions with biomolecules, such as DNA and proteins, which could lead to the development of new diagnostic tools or therapeutic agents.
Medicine
In medicine, the compound’s potential as an anticancer agent is of particular interest. Its ability to form stable complexes with DNA could inhibit cancer cell proliferation.
Industry
In industry, the compound’s properties are leveraged in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism by which ((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) exerts its effects involves its interaction with molecular targets such as DNA. The platinum center can form cross-links with DNA strands, disrupting the replication process and leading to cell death. This mechanism is similar to that of other platinum-based drugs, such as cisplatin.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action.
Oxaliplatin: A third-generation platinum drug used in chemotherapy.
Uniqueness
((2-((3-(Anthraquinon-1-ylamino)propyl)amino)ethyl)amine-N,N’)dichloroplatinum(II) is unique due to the presence of the anthraquinone moiety, which imparts additional properties such as enhanced DNA binding affinity and potential redox activity. This makes it a promising candidate for further research and development in various scientific fields.
Propiedades
Número CAS |
131041-28-6 |
|---|---|
Fórmula molecular |
C19H21Cl2N3O2Pt |
Peso molecular |
589.4 g/mol |
Nombre IUPAC |
1-[3-(2-aminoethylamino)propylamino]anthracene-9,10-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C19H21N3O2.2ClH.Pt/c20-9-12-21-10-4-11-22-16-8-3-7-15-17(16)19(24)14-6-2-1-5-13(14)18(15)23;;;/h1-3,5-8,21-22H,4,9-12,20H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
BMMCJWKKBGMYKV-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCNCCN.[Cl-].[Cl-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


